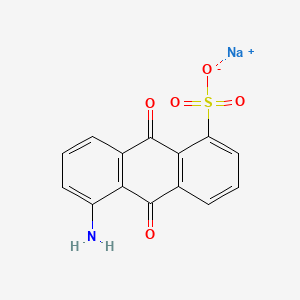

Sodium 5-amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate

CAS No.: 4095-82-3

Cat. No.: VC2285022

Molecular Formula: C14H8NNaO5S

Molecular Weight: 325.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4095-82-3 |

|---|---|

| Molecular Formula | C14H8NNaO5S |

| Molecular Weight | 325.27 g/mol |

| IUPAC Name | sodium;5-amino-9,10-dioxoanthracene-1-sulfonate |

| Standard InChI | InChI=1S/C14H9NO5S.Na/c15-9-5-1-3-7-11(9)13(16)8-4-2-6-10(21(18,19)20)12(8)14(7)17;/h1-6H,15H2,(H,18,19,20);/q;+1/p-1 |

| Standard InChI Key | KHYSIFCUAIDBRJ-UHFFFAOYSA-M |

| SMILES | C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[Na+] |

| Canonical SMILES | C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[Na+] |

Introduction

Chemical Identity and Fundamental Properties

Sodium 5-amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate is an anthraquinone derivative that contains an amino group at position 5 and a sulfonate group (as a sodium salt) at position 1 of the anthraquinone core structure. This compound is registered with the Chemical Abstracts Service (CAS) under the number 4095-82-3 . The molecular structure consists of an anthraquinone backbone (containing two ketone groups at positions 9 and 10) with the aforementioned functional groups, resulting in its characteristic chemical and physical properties.

The compound's fundamental physical and chemical properties are summarized in the table below:

| Property | Value |

|---|---|

| CAS Number | 4095-82-3 |

| Molecular Formula | C₁₄H₈NNaO₅S |

| Molecular Weight | 325.27 g/mol |

| Density | 1.647 g/cm³ |

| MDL Number | MFCD00774732 |

The molecule possesses an exact mass of 325.002 and contains a sodium counterion that balances the negative charge on the sulfonate group . The presence of both electron-donating (amino) and electron-withdrawing (sulfonate) groups on the anthraquinone core gives this compound unique electronic properties that influence its reactivity and applications.

Nomenclature and Alternative Designations

Systematic Naming Conventions

The IUPAC nomenclature for this compound is Sodium 5-amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate, which systematically describes its structural features. This name indicates the anthraquinone backbone (9,10-dioxo-9,10-dihydroanthracene), the position and identity of the functional groups (5-amino and 1-sulfonate), and the counterion (sodium) .

Synonyms and Alternative Names

The compound is known by various synonyms in scientific literature and commercial contexts:

-

1-Aminoanthraquinone-5-sulfonic acid sodium salt

-

5-amino-9,10-dioxoanthracene-1-sulfonic acid

-

5-azanyl-9,10-dioxo-anthracene-1-sulfonic acid

-

5-amino-9,10-diketo-anthracene-1-sulfonic acid

-

5-amino-9,10-dihydro-9,10-dioxoanthracenesulphonic acid

These alternative names reflect different naming conventions, historical nomenclature practices, and variations in how the functional groups are described. The diversity of names can sometimes create confusion in literature searches and database queries, making it essential to recognize these synonyms when conducting comprehensive research on this compound.

Structural Characteristics

Molecular Structure and Electronic Features

The molecular structure of Sodium 5-amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate features a planar anthraquinone core with three fused benzene rings. The compound's key structural features include:

-

A 9,10-dioxo-9,10-dihydroanthracene backbone (anthraquinone core)

-

An amino group (-NH₂) at position 5

-

A sulfonate group (-SO₃⁻Na⁺) at position 1

-

Two carbonyl groups (C=O) at positions 9 and 10

The presence of both electron-donating (amino) and electron-withdrawing (sulfonate and carbonyl) groups creates an interesting electronic distribution within the molecule. This electronic arrangement affects the compound's spectroscopic properties, chemical reactivity, and potential applications.

Physicochemical Parameters

Beyond the basic physical properties, additional physicochemical parameters of Sodium 5-amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate include:

| Parameter | Value |

|---|---|

| Polar Surface Area (PSA) | 125.74 |

| LogP | 2.6103 |

| Index of Refraction | 1.721 |

These parameters provide insight into the compound's solubility, membrane permeability, and optical properties . The relatively high PSA suggests good water solubility due to the polar functional groups, while the positive LogP value indicates some degree of lipophilicity from the aromatic core structure.

Related Compounds and Structural Analogs

Comparison with Structural Variants

Sodium 5-amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate belongs to a family of substituted anthraquinones. A closely related compound is Sodium 5-nitro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate (CAS: 60274-89-7), which differs only by having a nitro group (-NO₂) at position 5 instead of an amino group . This nitro analog has a molecular formula of C₁₄H₆NNaO₇S and a slightly higher molecular weight of 355.26 g/mol due to the additional oxygen atoms in the nitro group.

The comparison between these compounds is particularly interesting because the amino and nitro groups have contrasting electronic effects. While the amino group is electron-donating, the nitro group is strongly electron-withdrawing, leading to different reactivity patterns and applications for these otherwise structurally similar compounds.

Chemical Relationships and Transformations

The amino group in Sodium 5-amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate makes it a potential precursor for various reactions, including:

-

Diazotization to form diazonium salts

-

Acylation or alkylation of the amino group

-

Oxidation reactions

-

Coupling reactions with other aromatic compounds

Some of these transformation pathways may be similar to those observed in related anthraquinone derivatives, such as the reductive amination reactions mentioned in the research on 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene derivatives .

| Supplier | Catalog Number | Package Size | Price (USD) |

|---|---|---|---|

| Biosynth Carbosynth | FA146975 | 50 mg | $297 |

| Matrix Scientific | 098537 | 1 g | $471 |

| Aceschem | ACS033724 | - | - |

These commercial offerings typically provide the compound with a purity of 95% or higher, making it suitable for research and analytical applications . The relatively high price per gram suggests specialized production methods and limited demand, which is typical for specialized organic compounds used primarily in research settings.

Future Research Directions

The complex structure and functional groups present in Sodium 5-amino-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate suggest several promising research directions:

-

Investigation of its potential as a building block for more complex organic molecules

-

Exploration of its photophysical properties and potential applications in organic electronics

-

Comparative studies with structural analogs to establish structure-property relationships

-

Development of more efficient and environmentally friendly synthesis methods

-

Evaluation of potential biological activities or applications in biochemical research

These research avenues could expand our understanding of the compound's properties and unlock new applications beyond its current uses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume